2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H16BrN3O3 and its molecular weight is 390.237. The purity is usually 95%.
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Biological Activity
Chemical Structure
The compound features a unique structure that combines an azetidine ring with an isoindole moiety, which is known for its diverse biological activities. The presence of the bromonicotinoyl group suggests potential interactions with biological targets related to nicotinic receptors.
Molecular Formula
The molecular formula for this compound is C15H15BrN2O2.
Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor ligands. The specific interactions of this compound may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The bromonicotinoyl moiety may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and diseases.
Antimicrobial Activity
Studies on related compounds have shown promising antibacterial and antifungal properties. For instance, derivatives of isoindole have been reported to possess significant activity against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The effectiveness against these pathogens suggests that the compound could be explored as a potential antimicrobial agent.
Case Studies and Research Findings
- Antibacterial Activity : A study on related heterocyclic compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 µg/mL against various strains. The specific activity of our compound needs further investigation but is hypothesized to be within a similar range based on structural similarities.
- Antifungal Activity : Research has indicated that isoindole derivatives exhibit antifungal properties against Candida albicans. The compound's potential antifungal activity should be evaluated through in vitro assays.
- Cytotoxicity Studies : Preliminary cytotoxicity assays on structurally related compounds have shown varying degrees of toxicity towards cancer cell lines. It would be prudent to conduct similar assays for this compound to determine its safety profile and therapeutic window.
Comparison of Biological Activities
Compound Type | Target Organisms | MIC (µg/mL) | Reference |
---|---|---|---|
Isoindole Derivative | S. aureus | 500 - 1000 | |
Isoindole Derivative | E. coli | 750 - 1500 | |
Heterocyclic Compound | C. albicans | 200 - 800 |
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
Antifungal | Significant activity against yeast strains like C. albicans |
Cytotoxicity | Varies; requires further investigation |
Properties
IUPAC Name |
2-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-11-5-10(6-19-7-11)15(22)20-8-12(9-20)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-2,5-7,12-14H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNPJOIGOSTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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